N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to a bromofuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide typically involves the condensation of 4-(1H-benzimidazol-2-yl)aniline with 5-bromofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole moiety can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The carboxamide group can engage in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Products include various substituted furan derivatives.
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole moiety.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activity of the benzimidazole moiety.
Biological Studies: Used in molecular docking studies to understand its interaction with various biological targets.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit protein kinases, topoisomerases, and other enzymes, leading to its biological effects . The bromofuran group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- N-(1H-benzimidazol-2-yl)-4-methoxybenzamide
- N-(1H-benzimidazol-2-yl)-N’-phenylurea
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide is unique due to the presence of both the benzimidazole and bromofuran moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
5765-97-9 |
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Molecular Formula |
C18H12BrN3O2 |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C18H12BrN3O2/c19-16-10-9-15(24-16)18(23)20-12-7-5-11(6-8-12)17-21-13-3-1-2-4-14(13)22-17/h1-10H,(H,20,23)(H,21,22) |
InChI Key |
OAOMRVOPOQYYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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